

The Therapeutic Potential of PF-04701475: An In-Depth Technical Guide

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Compound of Interest

Compound Name: PF-04701475

Cat. No.: B15616385

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For Researchers, Scientists, and Drug Development Professionals

Abstract

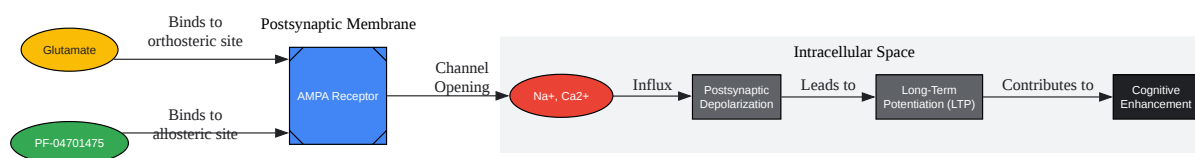
PF-04701475 is a potent and selective positive allosteric modulator (PAM) of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory neurotransmission in the central nervous system. By enhancing the function of AMPA receptors, **PF-04701475** holds significant therapeutic potential for neurological and psychiatric disorders characterized by cognitive deficits. This technical guide provides a comprehensive overview of the available preclinical data on **PF-04701475**, including its mechanism of action, quantitative data from in vitro assays, and detailed experimental methodologies. The document aims to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic utility of this and similar AMPA receptor potentiators.

Core Compound Information

Property	Value	Reference
IUPAC Name	N-[[[(5S)-3-[3-Fluoro-4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-5-isoxazolyl]methyl]-2-propanesulfonamide	[1]
Molecular Formula	C17H24FN3O3S	[1]
Molecular Weight	369.46 g/mol	[1]
CAS Number	1488407-52-8	[1]
Class	Dihydroisoxazole (DHI) series of AMPA Receptor Potentiators	[1]

Mechanism of Action and Signaling Pathway

PF-04701475 acts as a positive allosteric modulator of AMPA receptors. Unlike direct agonists, PAMs do not activate the receptor on their own but enhance the receptor's response to the endogenous ligand, glutamate. This modulation is achieved by binding to an allosteric site on the AMPA receptor complex, which stabilizes the open conformation of the ion channel, thereby increasing the influx of cations (primarily Na^+ and Ca^{2+}) into the postsynaptic neuron. This enhancement of synaptic transmission is believed to be the basis for the cognitive-enhancing effects of AMPA receptor potentiators.[1]



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Caption: Simplified signaling pathway of **PF-04701475** as an AMPA receptor positive allosteric modulator.

Quantitative In Vitro Data

The primary quantitative measure of **PF-04701475**'s potency comes from in vitro functional assays.

Assay	Parameter	Value (nM)	Cell System	Reference
AMPA Receptor Potentiation	EC ₅₀	123	Mouse embryonic stem (mES) cell-derived neuronal precursors	[1]

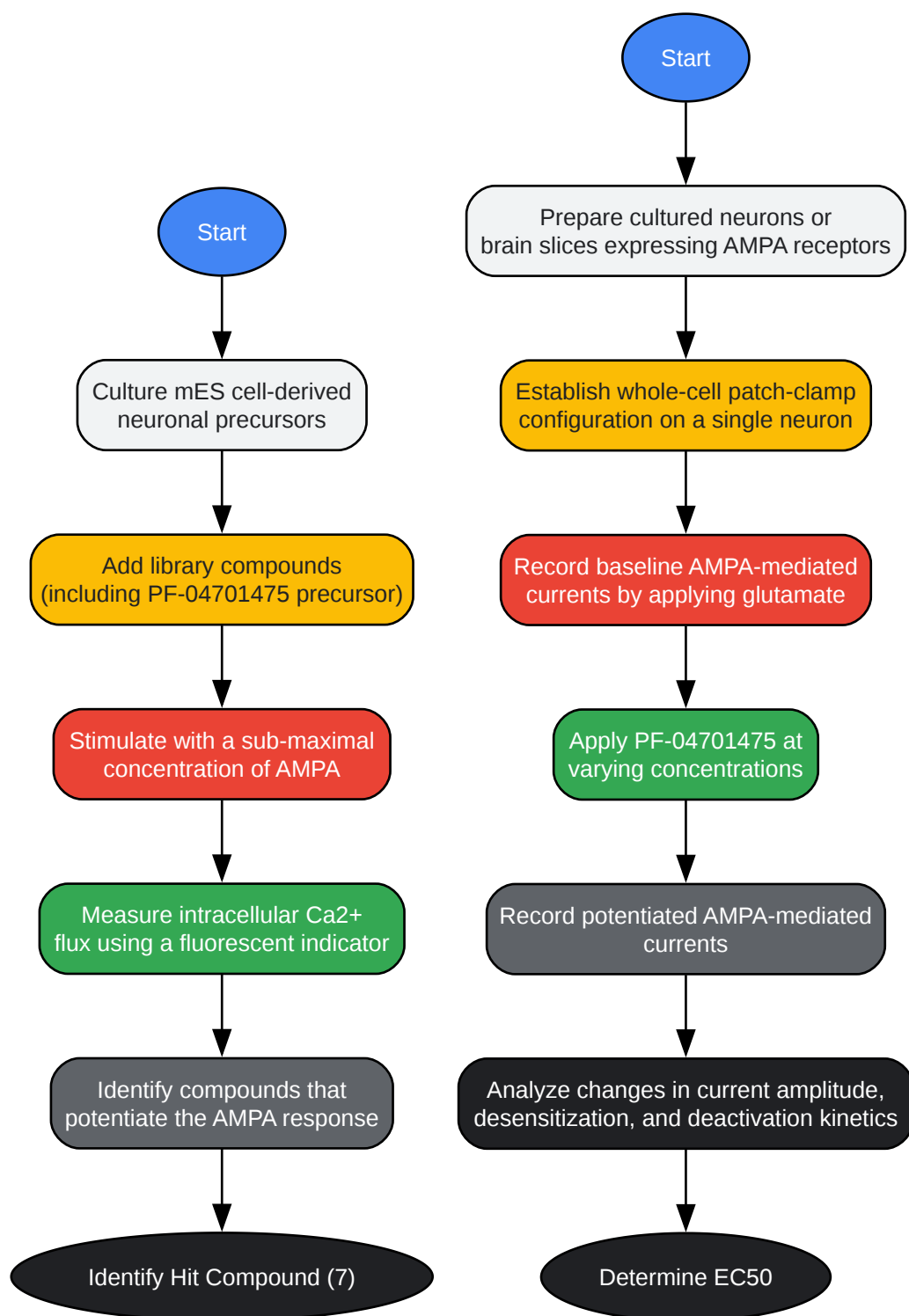
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Detailed experimental protocols for the characterization of **PF-04701475** are primarily derived from the foundational study by Patel et al. (2013).[1] While the full text of this publication is not publicly available, the following methodologies are standard for the evaluation of AMPA receptor potentiators and are consistent with the information provided in the publication's abstract.

High-Throughput Functional Activity Screen

This initial screen is designed to identify compounds that enhance AMPA receptor activity from a large chemical library.



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References

- 1. Discovery and characterization of a novel dihydroisoxazole class of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
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